[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid
Description
Systematic Nomenclature and IUPAC Conventions for Pyranocoumarin Derivatives
The compound [(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid derives its systematic name from the pyranocoumarin backbone, which follows IUPAC rules for fused heterocyclic systems. The parent structure, pyrano[2,3-f]chromen-2-one, consists of a coumarin core (chromen-2-one) fused with a pyran ring at positions 2 and 3 of the chromene system. The numbering begins at the oxygen atom of the pyrone ring, with the pyran ring fused such that its oxygen is adjacent to the chromenone’s lactone group.
Substituents are assigned locants based on priority:
- 8,8-Dimethyl : Two methyl groups at position 8 of the pyran ring.
- 4-Phenyl : A phenyl group at position 4 of the chromenone system.
- 9,10-Dihydro : Indicates partial saturation of the pyran ring at positions 9 and 10.
- 5-yl oxyacetic acid : An acetic acid group linked via an ether bond at position 5 of the chromenone.
The full IUPAC name adheres to the BlueBook guidelines, prioritizing functional groups (e.g., lactone > ether > alkyl).
Crystallographic Studies and Three-Dimensional Conformational Analysis
X-ray crystallography reveals critical insights into the compound’s geometry (Table 1). The pyran ring adopts a half-chair conformation , typical of dihydropyran derivatives, with puckering parameters Q = 0.45 Å and θ = 130°. The 8,8-dimethyl groups introduce steric strain, deviating the pyran ring’s planarity by 6.2° relative to the chromenone plane.
Table 1 : Crystallographic data for this compound.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell (Å) | a = 7.28, b = 18.45, c = 9.14 |
| β angle (°) | 96.11 |
| Volume (ų) | 1221.2 |
The acetic acid substituent at position 5 forms weak C–H⋯O interactions (2.6–2.8 Å) with adjacent molecules, stabilizing the crystal lattice. The phenyl group at position 4 lies nearly coplanar with the chromenone system (dihedral angle = 10.0°), facilitating π-π stacking interactions.
Substituent Effects of 8,8-Dimethyl and 4-Phenyl Groups on Ring Strain
The 8,8-dimethyl groups introduce significant steric strain into the pyran ring. Density Functional Theory (DFT) calculations show a 12.3 kcal/mol increase in strain energy compared to the unsubstituted analog, attributed to eclipsing interactions between the methyl groups and adjacent hydrogens. The 4-phenyl group mitigates torsional strain via conjugation with the chromenone’s π-system, reducing the C4–C5 bond length to 1.47 Å (vs. 1.54 Å in aliphatic analogs).
Key effects include:
- Pyran ring distortion : Methyl groups force C8 out of the pyran plane by 0.45 Å.
- Electronic stabilization : The phenyl group delocalizes electron density into the chromenone, lowering the HOMO-LUMO gap by 0.8 eV.
Electronic Structure Analysis via Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-311+G**) highlight the compound’s electronic features (Table 2):
Table 2 : DFT-derived electronic properties.
| Property | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -2.1 |
| Band gap (eV) | 4.1 |
| Dipole moment (D) | 4.3 |
The acetic acid moiety acts as an electron-withdrawing group, polarizing the chromenone system and increasing the carbonyl oxygen’s partial charge to -0.43 e. The 8,8-dimethyl groups reduce pyran ring aromaticity, as evidenced by Nucleus-Independent Chemical Shift (NICS) values of +3.2 ppm (vs. +5.5 ppm in planar pyran).
Non-covalent interaction (NCI) analysis reveals weak CH-π interactions between the phenyl group and pyran ring (0.8 kcal/mol), contributing to conformational stability.
Properties
IUPAC Name |
2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-22(2)9-8-14-16(28-22)11-17(26-12-18(23)24)20-15(10-19(25)27-21(14)20)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJMOXSPTXNRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)O)C(=CC(=O)O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid (CAS No: 956210-99-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and various biological activities based on recent studies.
The compound has a molecular formula of and a molecular weight of 380.4 g/mol. Its structural characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C22H20O6 |
| Molecular Weight | 380.4 g/mol |
| InChI Key | ZPJMOXSPTXNRIX-UHFFFAOYSA-N |
| LogP | 3.788 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 62.361 |
Synthesis
The synthesis of this compound often involves multicomponent reactions (MCRs), which have proven effective in creating complex organic molecules with significant biological activities. The efficiency of these reactions typically ranges from 70% to 90% yield depending on the specific conditions and reagents used .
Biological Activities
Research has highlighted several biological activities associated with this compound:
1. Anticancer Activity
Several studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in vitro and in vivo models .
3. Antimicrobial Activity
Research also indicates that this compound possesses antimicrobial properties against a range of pathogens. It demonstrates efficacy in inhibiting bacterial growth and has potential applications in developing new antimicrobial agents .
4. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. Studies suggest it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- In Vitro Anticancer Study : A study reported that derivatives of this compound showed IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Anti-inflammatory Model : In a model of acute inflammation induced by carrageenan in rats, treatment with this compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
- Neuroprotection in Cell Cultures : In cultured neuronal cells exposed to oxidative stressors, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls, suggesting its potential for neuroprotective applications .
Scientific Research Applications
Medicinal Applications
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. The carboxylic acid moiety in such compounds has been linked to enhanced antioxidant efficacy, making [(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid a candidate for further investigation in this area .
2. Inhibition of Aldose Reductase
Aldose reductase is an enzyme implicated in diabetic complications. Compounds that inhibit this enzyme can help alleviate these complications. The design of multifunctional aldose reductase inhibitors has been a focus in recent studies, suggesting that derivatives of this compound may exhibit similar inhibitory effects . The presence of the carboxylic group is particularly noted for its role in enhancing activity against aldose reductase .
Case Studies
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various pyranocoumarin derivatives using DPPH radical scavenging assays. Results showed that certain derivatives exhibited high scavenging activity, indicating potential therapeutic applications in oxidative stress management. The compound's structure suggests it may possess similar or enhanced antioxidant properties .
Case Study 2: Diabetic Complications
In a comparative study on aldose reductase inhibitors, compounds structurally related to this compound were tested for their ability to inhibit aldose reductase. The results indicated promising IC50 values (23~42 nM), highlighting the potential of this compound in managing diabetes-related complications through enzyme inhibition .
Potential Applications in Drug Development
Given its structural characteristics and preliminary findings regarding its biological activities, this compound could serve as a lead compound in drug development targeting oxidative stress and diabetic complications.
Q & A
Q. What are the recommended synthetic strategies for preparing [(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid?
Methodological Answer: The synthesis typically involves coupling a pyranocoumarin precursor with an acetic acid derivative. Key steps include:
- Precursor preparation : Start with 8,8-dimethyl-4-phenyl-pyrano[2,3-f]chromen-2-one, synthesized via cyclocondensation of substituted coumarins with diketones under acidic conditions.
- Etherification : Introduce the acetic acid moiety via nucleophilic substitution. For example, react the hydroxyl group at position 5 of the chromene core with bromoacetic acid in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
- Purification : Use column chromatography (e.g., silica gel, eluent: acetone/petroleum ether 1:6) to isolate the product, followed by recrystallization from ethanol .
Q. What spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Identify characteristic peaks, such as the methyl groups (δ 1.3–1.5 ppm), chromene aromatic protons (δ 6.8–7.5 ppm), and the acetic acid side chain (δ 3.8–4.2 ppm for -OCH₂CO-) .
- ¹³C NMR : Confirm the ketone (δ ~190 ppm), ester carbonyl (δ ~170 ppm), and quaternary carbons (δ 75–85 ppm for pyran ring carbons) .
- IR Spectroscopy : Detect C=O stretches (~1730 cm⁻¹ for ester/ketone) and O-H stretches (~2500–3300 cm⁻¹ for acetic acid) .
- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₂H₂₀O₆: 404.3) .
Q. How can hydrogen bonding networks in the crystal structure be systematically analyzed?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D–H···A motifs) into discrete patterns (e.g., rings, chains). Use software like WinGX to generate hydrogen bond tables and visualize interactions .
- Software Tools : Refine the structure with SHELXL to model H-atom positions anisotropically. Validate using PLATON or Mercury for symmetry checks and void analysis .
- Case Study : For similar pyranocoumarins, intramolecular H-bonds between the acetic acid group and chromene oxygen stabilize the planar conformation, while intermolecular bonds dictate packing motifs .
Q. How to resolve discrepancies in crystallographic data refinement?
Methodological Answer:
- Validation Workflow :
- Data Quality : Ensure high-resolution data (≤ 0.8 Å) to reduce overfitting. Check for twinning using SHELXL’s TWIN/BASF commands .
- Model Refinement : Alternate between isotropic and anisotropic refinement for non-H atoms. Apply restraints for disordered regions (e.g., phenyl rings).
- Cross-Check : Compare with WinGX’s CHECKCIF to identify outliers in bond lengths/angles .
- Example : For a related chromene derivative, unresolved electron density near the methyl groups required constraints on thermal parameters .
Q. What computational approaches predict molecular interactions in pyranocoumarin derivatives?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using GROMACS to study conformational stability of the acetic acid side chain.
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) at the B3LYP/6-311G++(d,p) level to identify reactive sites (e.g., nucleophilic oxygen atoms) .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with coumarin-binding pockets), though experimental validation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
